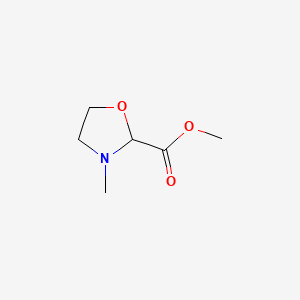
2,5-Difluoro-3-iodopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Difluoro-3-iodopyridine is a chemical compound with the molecular formula C5H2F2IN . It is a type of pyridine, which is a class of compounds that contain a six-membered ring with two nitrogen atoms and four carbon atoms .
Synthesis Analysis
The synthesis of 2,5-Difluoro-3-iodopyridine and similar fluorinated pyridines often involves methods such as the Umemoto reaction and the Balts-Schiemann reaction . A common strategy is to prefunctionalize defined positions with halides, which can then be further transformed to other functional groups and substituents . For example, 2-Iodopyridine can be synthesized from 2-chloropyridine or 2-bromopyridine via treatment with iodotrimethylsilane .Molecular Structure Analysis
The molecular structure of 2,5-Difluoro-3-iodopyridine consists of a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Two of the carbon atoms are substituted with fluorine atoms, and one carbon atom is substituted with an iodine atom .Chemical Reactions Analysis
Fluoropyridines, such as 2,5-Difluoro-3-iodopyridine, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .Mécanisme D'action
Safety and Hazards
Orientations Futures
Fluoropyridines, including 2,5-Difluoro-3-iodopyridine, are of great interest in many fields of chemistry due to their unique properties . They are particularly useful in the search for new agricultural products having improved physical, biological, and environmental properties . The introduction of fluorine atoms into lead structures is a common chemical modification in this regard .
Propriétés
IUPAC Name |
2,5-difluoro-3-iodopyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F2IN/c6-3-1-4(8)5(7)9-2-3/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYFFMXJVNYJAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F2IN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Difluoro-3-iodopyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-Butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate](/img/structure/B597549.png)



![2-(4-Chloro-phenyl)-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B597557.png)

![1-[1-(2-Hydroxypropyl)-1H-indol-3-yl]ethanone](/img/no-structure.png)


